![molecular formula C24H39NaO4 B12437498 Sale sodico del acido yodesossicolico [Italian] CAS No. 31687-62-4](/img/structure/B12437498.png)
Sale sodico del acido yodesossicolico [Italian]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sale sodico del acido yodesossicolico typically involves the iodination of deoxycholic acid. The process begins with the extraction of deoxycholic acid from bile, followed by its conversion into iododeoxycholic acid through a halogenation reaction. The iodinated product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of deoxycholic acid from animal bile, followed by chemical iodination and neutralization. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: Sale sodico del acido yodesossicolico can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can occur, particularly at the carbon atoms adjacent to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using iodine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of iododeoxycholic acid.
Reduction: Reduced forms of the compound, such as iododeoxycholyl alcohol.
Substitution: Various halogenated derivatives depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
Sale sodico del acido yodesossicolico has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of bile acid metabolism and transport.
Medicine: Investigated for its potential therapeutic effects in liver diseases and cholesterol management.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with bile acid receptors and transporters. It helps in the emulsification and absorption of dietary fats by forming micelles. The molecular targets include the bile salt export pump and the ileal bile acid transporter, which are involved in the enterohepatic circulation of bile acids.
Vergleich Mit ähnlichen Verbindungen
Ursodeoxycholic Acid: Another bile acid with similar properties but different therapeutic applications.
Chenodeoxycholic Acid: A primary bile acid with a similar structure but different biological effects.
Deoxycholic Acid: The parent compound from which iododeoxycholic acid is derived.
Uniqueness: Sale sodico del acido yodesossicolico is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This iodination enhances its solubility and potentially its therapeutic efficacy compared to other bile acids.
Eigenschaften
CAS-Nummer |
31687-62-4 |
|---|---|
Molekularformel |
C24H39NaO4 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
sodium;(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15-,16?,17-,18?,19?,20+,21+,23-,24-;/m1./s1 |
InChI-Schlüssel |
DUYSCILLIVEITB-IHUGHQDSSA-M |
Isomerische SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
Kanonische SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
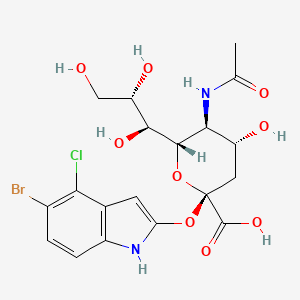
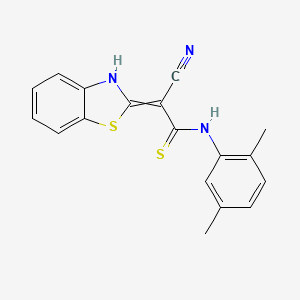

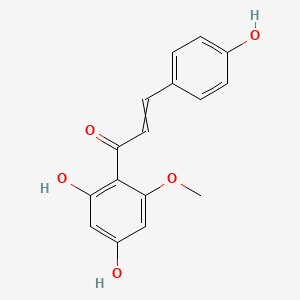

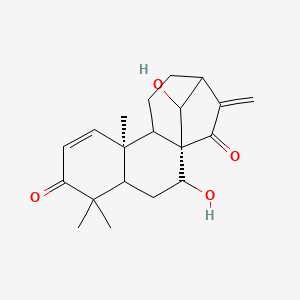

![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)

![1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12437485.png)
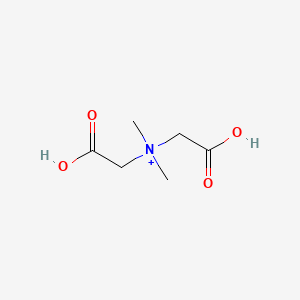
![(2S)-2-[(2S)-2-[(2S)-2-[(2S,3R)-2-amino-3-hydroxybutanamido]-6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]formamido}hexanamido]-3-phenylpropanamido]propanoic acid](/img/structure/B12437494.png)
